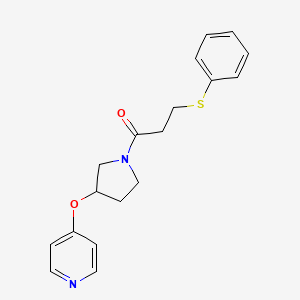

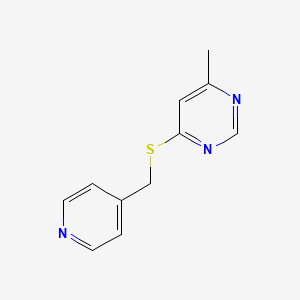

4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a compound that can be related to the broader chemical family of pyrimidine derivatives, which are known for their varied biological activities and applications in chemical synthesis. Research has shown that pyrimidine and its derivatives, such as 2-amino-4,6-dimethylpyrimidine, are integral in the development of compounds with significant biological and chemical properties. For example, compounds involving 2-amino-4,6-dimethylpyrimidine have been analyzed for their crystal structures, revealing complex hydrogen-bonded motifs and providing insights into their potential as molecular building blocks in crystal engineering and drug design. Studies like these highlight the importance of structural analysis in understanding the interactions and potential applications of pyrimidine derivatives (Balasubramani et al., 2007).

Biological Activity and Medicinal Chemistry

Derivatives of pyrimidine, such as those incorporating sulfonamido and piperidinyl groups, have been synthesized and evaluated for their biological activities. For instance, a study on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which are related to the queried compound, showed promise in inhibiting butyrylcholinesterase (BChE) enzyme. This highlights the potential therapeutic applications of these compounds in treating diseases associated with cholinesterase dysfunction (Khalid et al., 2016).

Antimicrobial and Anticancer Potential

Further extending the applications in medicinal chemistry, novel substituted dihydropyrimidines prepared through Biginelli reactions demonstrated significant in vitro anticancer and antimicrobial activities. This suggests that derivatives of pyrimidine, particularly those modified with ethylsulfonyl and piperidin-4-yl groups, could serve as valuable leads in the development of new antimicrobial and anticancer therapeutics (Rana et al., 2014).

Mechanism of Action

Target of Action

Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

Piperidine derivatives have been associated with various biochemical pathways, often related to their target proteins .

Result of Action

Piperidine derivatives have been associated with various cellular effects, often related to their target proteins .

properties

IUPAC Name |

4-(1-ethylsulfonylpiperidin-4-yl)oxy-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-12(6-8-16)19-13-9-10(2)14-11(3)15-13/h9,12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKNMWWQKYWUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)

![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)